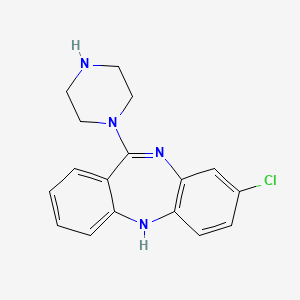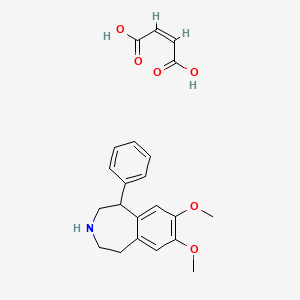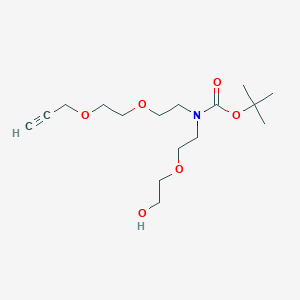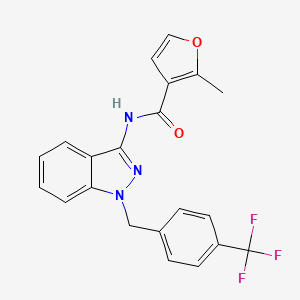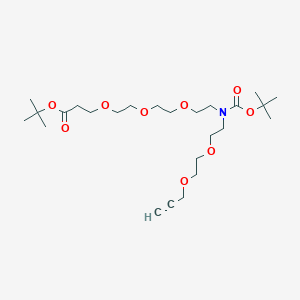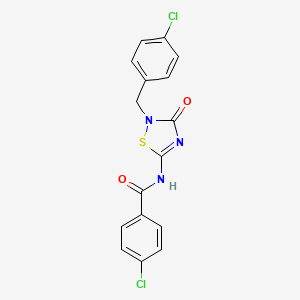
O-304
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-304 is a first-in-class, orally available pan-activator of AMP-activated protein kinase (AMPK). It is known for its ability to increase AMPK activity by suppressing the dephosphorylation of phosphorylated AMPK (pAMPK). This compound has shown potential in treating type 2 diabetes and associated cardiovascular complications .
Wissenschaftliche Forschungsanwendungen
O-304 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the activation of AMPK and its downstream effects.
Biology: Investigated for its role in metabolic regulation, particularly in the context of obesity and insulin resistance.
Medicine: Explored as a potential therapeutic agent for type 2 diabetes, cardiovascular diseases, and age-associated conditions. .
Industry: Utilized in the development of new drugs targeting metabolic and cardiovascular disorders.
Wirkmechanismus
Target of Action
O-304, also known as 4-chloro-N-[2-[(4-chlorophenyl)methyl]-3-oxo-1,2,4-thiadiazol-5-yl]benzamide, primarily targets the AMP-activated protein kinase (AMPK) . AMPK is a master regulator of energy balance at both the cellular and whole organism level .
Mode of Action
This compound acts as a pan-AMPK activator . It increases AMPK activity by suppressing the dephosphorylation of pAMPK . , indicating that this compound can enhance AMPK activity without causing an energy deficit in the cell.
Biochemical Pathways
The activation of AMPK by this compound influences several biochemical pathways. When activated by energy shortage, AMPK restores energy balance by suppressing anabolic processes and increasing glucose and lipid metabolism . This leads to enhanced delivery of nutrients to target tissues .
Result of Action
The activation of AMPK by this compound has several molecular and cellular effects. In preclinical models, this compound exhibits beneficial metabolic, micro-vascular, and cardiac effects, reduces obesity and inflammation, promotes autophagy, and mitigates postoperative and low back pain . Moreover, the beneficial metabolic, micro- and macro-circulatory effects observed in animals successfully translated into findings in humans .
Action Environment
The efficacy of this compound can be influenced by environmental factors such as diet and age. For instance, in aged mice, this compound improves cardiac function and exercise capacity, while preventing and reversing age-associated hyperinsulinemia and insulin resistance . This suggests that this compound could have a similar therapeutic potential in aged humans and improve quality of life .
Biochemische Analyse
Biochemical Properties
O-304 interacts with AMPK, a key enzyme involved in cellular energy homeostasis . It increases the levels of phosphorylated AMPK without reducing cellular ATP . This compound suppresses the dephosphorylation of AMPKα, AMPKβ, and AMPKγ trimers at threonine 172 mediated by protein phosphatase 2C (PP2C) without inhibiting PP2C activity .
Cellular Effects
This compound has been shown to influence cell function by modulating the activity of AMPK . By increasing the levels of phosphorylated AMPK, this compound can influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with AMPK . This compound increases AMPK activity by suppressing the dephosphorylation of pAMPK . This leads to changes in gene expression and cellular metabolism .
Metabolic Pathways
This compound is involved in the AMPK pathway . It interacts with AMPK, influencing metabolic flux and metabolite levels .
Vorbereitungsmethoden
The synthetic routes and reaction conditions for O-304 are not extensively detailed in publicly available sources. it is known that this compound is synthesized and made available in various forms, including solutions in dimethyl sulfoxide (DMSO) and as a solid compound . Industrial production methods likely involve standard organic synthesis techniques, but specific details are proprietary to the manufacturers.
Analyse Chemischer Reaktionen
O-304 primarily functions as an activator of AMPK, and its chemical reactions are centered around this activity. It increases levels of phosphorylated AMPK without reducing cellular ATP. The compound suppresses the dephosphorylation of AMPKα, AMPKβ, and AMPKγ trimers at threonine 172 (T172) mediated by protein phosphatase 2C (PP2C) without inhibiting PP2C activity . The major products formed from these reactions are the activated forms of AMPK subunits.
Vergleich Mit ähnlichen Verbindungen
O-304 is unique in its non-allosteric activation of AMPK. Similar compounds include:
A-769662: Another AMPK activator, but it works through a different mechanism involving allosteric activation.
RSVA405: An AMPK activator and STAT3 inhibitor, used in studies related to autophagy and cancer.
Buformin hydrochloride: A biguanide class antidiabetic drug that also activates AMPK but has a different primary mechanism of action.
This compound stands out due to its oral availability and broad activation of AMPK, making it a promising candidate for therapeutic applications in metabolic and cardiovascular diseases.
Eigenschaften
IUPAC Name |
4-chloro-N-[2-[(4-chlorophenyl)methyl]-3-oxo-1,2,4-thiadiazol-5-yl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2N3O2S/c17-12-5-1-10(2-6-12)9-21-16(23)20-15(24-21)19-14(22)11-3-7-13(18)8-4-11/h1-8H,9H2,(H,19,20,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEDWLYRQKUTOAX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=O)N=C(S2)NC(=O)C3=CC=C(C=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 2-[3-[(3E,5E,7Z)-7-(2,4-dioxopyrrolidin-3-ylidene)-7-hydroxy-4-methylhepta-3,5-dien-2-yl]-1,4-dimethyl-6-oxospiro[2,9-dioxabicyclo[3.3.1]nonane-8,3'-oxirane]-2'-yl]propanoate](/img/structure/B609619.png)

